Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Contains an additional nitrogen atom in the ring structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Lacks the isopropyl and phenylvinyl groups.
Uniqueness
Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl and phenylvinyl groups enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H16N4S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16N4S2/c1-11(2)20-10-13-16-17-15-19(13)18-14(21-15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ |
InChI Key |
KPFGSWPRWAIOHH-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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